1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid

描述

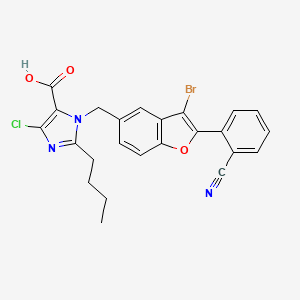

The compound 1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid features a hybrid heterocyclic architecture comprising a benzofuran moiety fused to a substituted imidazole ring. Key structural elements include:

- A 3-bromo-2-(2-cyanophenyl)benzofuran group, introducing electron-withdrawing bromine and cyano substituents.

- A 2-butyl-4-chloroimidazole core, contributing steric bulk and halogenated reactivity.

- A carboxylic acid terminus at position 5 of the imidazole, enabling hydrogen bonding and salt formation.

属性

IUPAC Name |

3-[[3-bromo-2-(2-cyanophenyl)-1-benzofuran-5-yl]methyl]-2-butyl-5-chloroimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BrClN3O3/c1-2-3-8-19-28-23(26)21(24(30)31)29(19)13-14-9-10-18-17(11-14)20(25)22(32-18)16-7-5-4-6-15(16)12-27/h4-7,9-11H,2-3,8,13H2,1H3,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSNFJWSPLHORV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4C#N)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BrClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid (CAS Number: 150965-85-8) is a complex organic molecule with potential biological activity. Its structure features a benzofuran moiety, an imidazole ring, and various substituents that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is , and it has a molecular weight of approximately 485.78 g/mol. The presence of bromine, chlorine, and a carboxylic acid group suggests potential reactivity and biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole ring is known for its role in enzyme inhibition, particularly in the context of cancer therapy and antimicrobial activity.

Potential Mechanisms:

- Enzyme Inhibition : The imidazole moiety may inhibit enzymes such as cyclooxygenases or phosphodiesterases, which are crucial in inflammatory pathways.

- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis or inhibiting proliferation.

- Antimicrobial Effects : The presence of the bromine atom may enhance the compound's ability to disrupt microbial membranes or inhibit bacterial growth.

Biological Activity Studies

A review of available literature reveals several studies investigating the biological activity of related compounds:

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study on related benzofuran derivatives demonstrated significant cytotoxicity against human glioblastoma cells (U251) with IC50 values ranging from 5 to 15 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of imidazole derivatives against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 25 µg/mL.

- Enzyme Inhibition : Research indicated that compounds similar to the target molecule could inhibit GABA aminotransferase, increasing GABA levels in neuronal tissues, which has implications for neurological disorders.

科学研究应用

Based on the search results, here's what is known about the compound "1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid":

Identification and Availability

- The compound is also referred to by its CAS number: 150965-85-8 .

- It is also identified as Astatech 1-((3-BROMO-2-(2-CYANOPHENYL)BENZOFURAN-5-YL)METHYL)-2-BUTYL-4-CHLORO-1H-IMIDAZOLE-5-CARBOXYLICACID .

- The product with different quantities such as 10mg, 25mg, 50mg, 100mg, and 250mg are discontinued .

- One supplier lists a 0.1g quantity with 95% purity, with a list price of $549.00 .

Chemical Properties

Safety and Handling

Potential Research Areas

While the provided search results do not offer specific applications or case studies for this compound, the presence of chemical moieties such as benzofuran and imidazole suggests potential applications in various research areas:

- GPCR Profiling: Research has been done using models for profiling G protein-coupled receptors (GPCRs) for agonist and antagonist activity .

- Pharmaceuticals: Substituted triazolopyrimidine derivatives are useful as inhibitors .

- Spiro Compounds: Spiro compounds, which contain cyclic compounds where two rings share a single atom, have diverse applications .

- Crystal Structure: The crystal structure of benzofuran derivatives has been reported .

相似化合物的比较

Comparison with Structural Analogues

Structural and Functional Group Analysis

The following compounds share partial structural homology with the target molecule:

Key Observations:

Core Heterocycles: The target compound uniquely combines benzofuran with imidazole, whereas analogues predominantly feature benzimidazole , benzodiazole , or isoxazole cores. Benzofuran’s oxygen atom vs.

Substituent Diversity: The target’s 2-cyanophenyl group is distinct; analogues lack cyano substituents but feature halogen (Br, Cl, F), hydroxy, or methoxy groups . The 2-butyl chain in the target and introduces hydrophobicity, contrasting with smaller substituents (e.g., methyl , benzyl ).

Functional Groups :

Physicochemical and Reactivity Trends

- Molecular Weight : The target’s molecular weight is likely higher than (333.14 g/mol) but lower than (422.70 g/mol), influenced by the bulky benzofuran and butyl groups.

- Solubility : The carboxylic acid in the target and enhances aqueous solubility vs. aldehyde-containing analogues .

- Reactivity: The cyano group in the target may undergo hydrolysis to amides or acids under basic conditions, a pathway absent in analogues. Chloro and bromo substituents in all compounds enable cross-coupling reactions (e.g., Suzuki-Miyaura).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。